molecular formula C18H21IN6O2S B1668598 PU-H71 CAS No. 873436-91-0

PU-H71

Número de catálogo B1668598
Número CAS: 873436-91-0
Peso molecular: 512.4 g/mol
Clave InChI: SUPVGFZUWFMATN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PU-H71 is a novel heat shock protein 90 (Hsp90) inhibitor[]. It has shown anticancer activity in pre-clinical trials on triple-negative breast cancer[]. The expression of Hsp90 is higher in cancer cells than in normal cells, and compared with normal cells, cancer cells are more dependent on Hsp90 for survivalr[].
In scientific research, PU-H71 has been used in combination with other substances to assess therapeutic potential. For instance, a study combined prodigiosin with PU-H71 to treat the MDA-MB-231 cell line, a model for triple negative breast cancer[]. The treatment resulted in a decrease of the number of adherent cells with apoptotic effects[]. It increased the levels of caspases 3,8 and 9 and decreased the levels of mTOR expression[]. Additionally, there was a remarkable decrease of Hsp90α transcription and expression levels upon treatment with combined therapy[].
Another study found that PU-H71 could be a promising radiosensitizer for carbon-ion radiotherapy[]. It was found to suppress the protein expression levels of Rad51 and Ku70, which are associated with the homologous recombination pathway and the non-homologous end-joining pathway of double-strand break repair[].

Mecanismo De Acción

Target of Action  The primary target of PU-H71 is PU-H7112. PU-H71 is an attractive target for cancer therapy, as its expression is higher in cancer cells than in normal cells. Cancer cells are more dependent on PU-H71 for survival[].
Mode of Action  PU-H71 specifically inhibits active PU-H71, thereby inhibiting its chaperone function and promoting the proteasomal degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival[]. It has been shown to suppress the protein expression levels of Rad51 and Ku70, which are associated with the homologous recombination pathway and the non-homologous end-joining pathway of double-strand break repair[].
Result of Action  PU-H71 has been shown to significantly sensitize tumor cells to not only X-ray, but also to carbon-ion irradiation[]. It induces efficient and sustained downregulation and inactivation of several proteins involved in tumor proliferation, survival, and invasive potential[]. Among them, it has been identified to downregulate components of the Ras/Raf/MAPK pathway and G2-M phase to contribute to its anti-proliferative effect, degrade activated Akt and Bcl-xL to induce apoptosis, and inhibit activated NF- B, Akt, ERK2, Tyk2, and PKC to reduce TNBC invasive potential[].
Action Environment  The action of PU-H71 can be affected by environmental factors. For instance, it has been shown to augment antigen-specific mouse T cell responses by acting during priming[]. It improved in vivo anti-tumor immune responses in OVA-primed mice challenged with E.G7 but not EL4 cells[]. However, it had no effect when administered once the OVA-specific T cell response was ongoing[].

Chemical Properties

Chemical Reaction Type  PU-H71 undergoes several phase 1 reactions, including S-oxidation, N-dealkylation, de-iodination, and O-demethylation[]. The most active phase 1 reaction is O-demethylation, which leads to the formation of a catechol[].
Reactivity  PU-H71 is a potent inhibitor of PU-H71, and it disrupts the epichaperome and degrades JAK2 as well as other client proteins[][]. It has been shown to sensitize tumor cells to not only X-ray, but also to carbon-ion irradiation[].
Solubility  PU-H71 is soluble in DMSO (100 mg/mL or 195.17 mM), water (34 mg/mL or 66.35 mM when warmed with a 50ºC water bath), and ethanol (0.875 mg/mL or 1.7 mM when warmed with a 50ºC water bath)[].

Biochemical Properties

PU-H71 is a potent inhibitor of heat shock protein 90 (PU-H71), a protein that plays a critical role in modulating the activity of many cell signaling proteins[][]. It specifically inhibits active PU-H71, thereby inhibiting its chaperone function and promoting the proteasomal degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival[][].
Cellular Effects  PU-H71 has been shown to have significant effects on cells, particularly cancer cells. It potently kills cancer cells via disruption of the epichaperome and degradation of JAK2 as well as other client proteins[][]. It has been reported to cause the death of CLL cells in a dose and time-dependent manner while the viability of either PBMC or normal B lymphocytes were not affected[]. In addition, it has been shown to significantly sensitize tumor cells to not only X-ray, but also to carbon-ion irradiation[].
Molecular Mechanism  The molecular mechanism of action of PU-H71 involves the inhibition of PU-H71 and the subsequent degradation of oncogenic signaling proteins. It induces efficient and sustained downregulation and inactivation of these proteins[]. Among them, it has been identified to downregulate components of the Ras/Raf/MAPK pathway and G2-M phase to contribute to its anti-proliferative effect, degrade activated Akt and Bcl-xL to induce apoptosis, and inhibit activated NF- B, Akt, ERK2, Tyk2, and PKC to reduce TNBC invasive potential[].
Time Effect  The effect of PU-H71 does change over time. When administered at the time of priming, PU-H71 significantly increased the number of IFNγ-secreting T cells as compared to controls, without an impact on T cell phenotype or anti-OVA antibody levels[]. However, PU-H71 had no effect when administered once the OVA-specific T cell response was ongoing[]. This suggests that the timing of PU-H71 administration can significantly influence its effects.

Aplicaciones Científicas De Investigación

Anti-Tumor T Cell Responses  
PU-H71 has been shown to modulate anti-tumor T cell responses, suggesting its potential application in immune and cellular therapy. When administered at the time of priming, PU-H71 significantly increased the number of IFNγ-secreting T cells. This suggests that PU-H71 could be used to enhance the efficacy of cellular immunotherapy[].
Treatment of Myeloproliferative Neoplasms
A patient with an unclassified myeloproliferative neoplasm harboring a novel PML-SYK fusion, who progressed to acute myeloid leukemia despite allogeneic stem cell transplantation, was successfully treated using PU-H71[]. This suggests that PU-H71 could be a potential therapeutic agent for treating myeloproliferative neoplasms[].
Combined Therapy for Triple Negative Breast Cancer (TNBC)
Research has shown that a combination of prodigiosin and PU-H71 has potent cytotoxicity on MDA-MB-231 cells, a TNBC cell line[]. This suggests that PU-H71 could be used in combination therapies for the treatment of TNBC[].
Radiosensitizer for Carbon-Ion Radiotherapy (CIRT)
PU-H71 has been shown to suppress the protein expression levels of Rad51 and Ku70, which are associated with the homologous recombination pathway and the non-homologous end-joining pathway of double-strand break repair3. This suggests that PU-H71 could be a promising radiosensitizer for CIRT[].
Inhibition of PU-H71
PU-H71 is a potent inhibitor of heat shock protein 90 (PU-H71), a protein that plays a critical role in modulating the activity of many cell signaling proteins[][]. This suggests that PU-H71 could be used to study the function of PU-H71 and its role in various cellular processes[][].
Drug Discovery
PU-H71 exhibits remarkable versatility, making it a valuable tool for various studies[]. With its application ranging from cancer research to drug discovery, PU-H71 continues to unlock new possibilities in the field of science[].
  

Direcciones Futuras

Epichaperome Inhibition in Cancer Cells:PU-H71 is known as an HSP90 inhibitor that specifically targets the epichaperome, a complex involved in protein-protein interactions critical for cancer cell survival. Research has shown that PU-H71 becomes trapped when bound to HSP90 in epichaperomes, while it exits rapidly from HSP90 in normal cells. This differential binding characteristic makes PU-H71 a potential candidate for cancer-specific treatments. Experiments with pancreatic cancer cells have demonstrated that PU-H71's efficacy is linked to the epichaperome occupancy level in these cells. The biochemical and functional mechanism of epichaperome modulation by PU-H71 includes trapping epichaperomes along with their interacting proteins, leading to the collapse of epichaperomes and the restoration of normal protein-protein interaction networks. This collapse is detrimental to cancer cell survival and the maintenance of a malignant phenotype. Further research could focus on the precise mechanisms of PU-H71's interaction with epichaperomes in various cancer types[].
Sensitization to Radiotherapy:Studies have indicated that PU-H71 can sensitize cancer cells to radiotherapy. For instance, in experiments involving murine osteosarcoma cells and human normal fibroblast cells, PU-H71 demonstrated cytotoxicity and enhanced radiosensitivity in these cells when exposed to various forms of radiation, including X-rays and carbon-ion beams. This suggests a potential role for PU-H71 in improving the efficacy of radiotherapy in cancer treatment. Future studies could explore the scope of PU-H71 as a radiosensitizer in different cancer models and radiation types[].
Development of Cell-Permeable Probes:Research on biotinylated derivatives of PU-H71 has provided insights into the development of cell-permeable probes for PU-H71 in cancer cells. These probes have shown the ability to enter live cancer cells and bind to oncogenic PU-H71, a crucial protein for cancer cell survival. The studies demonstrated that some biotinylated analogs of PU-H71 can substantially occupy oncogenic PU-H71 sites, leading to the degradation of PU-H71-chaperoned onco-proteins and subsequent cell growth inhibition. The efficacy of these probes is influenced by factors such as linker length and type. Future research might focus on optimizing these probes for better intracellular delivery and efficacy in targeting PU-H71 in cancer cells[].
This research provides a framework for future investigations into the use of PU-H71 and its derivatives in cancer treatment. By focusing on these aspects, scientists can further elucidate the mechanisms of action of PU-H71 and potentially develop more effective cancer therapies.

Propiedades

IUPAC Name

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN6O2S/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPVGFZUWFMATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236288
Record name PU-H71
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Purine-9-propanamine, 6-amino-8-((6-iodo-1,3-benzodioxol-5-yl)thio)-N-(1-methylethyl)-

CAS RN

873436-91-0
Record name PU-H71
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873436910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zelavespib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PU-H71
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZELAVESPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06IVK87M04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PU-H71
Reactant of Route 2
Reactant of Route 2
PU-H71
Reactant of Route 3
PU-H71
Reactant of Route 4
Reactant of Route 4
PU-H71
Reactant of Route 5
Reactant of Route 5
PU-H71
Reactant of Route 6
Reactant of Route 6
PU-H71

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.